![molecular formula C8H7N3O3S B1386900 (6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid CAS No. 16943-25-2](/img/structure/B1386900.png)
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid
Overview
Description
“(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure. This includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .Molecular Structure Analysis
The molecular structure of this compound has been fully characterized through 1H-NMR, 13C-NMR, and HRMS spectra . The intramolecular cyclization occurs regioselectively at the N2-position of the 1,2,4-triazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S-alkylation, intramolecular cyclization, hydrolysis, and amidation .Scientific Research Applications
Pharmacology
Compounds in the thiazolo[3,2-b][1,2,4]triazine series have been explored for their potential as diuretics , which could help in treating conditions like hypertension or edema .
Neurology
These compounds have also been investigated as anxiolytics and acetylcholinesterase inhibitors , which could be beneficial in treating anxiety disorders and Alzheimer’s disease respectively .
Oncology
There is potential for these molecules to act as antitumor drugs , possibly by targeting specific pathways or proteins involved in cancer cell proliferation .
Microbiology
Some derivatives have shown antimicrobial properties , suggesting possible use in combating bacterial infections .
Biochemistry
The ability of these compounds to interact with antiapoptotic proteins of the Bcl-2 family indicates a research interest in cell death regulation, which has implications in various diseases .
Medicinal Chemistry
The structural modification of these molecules could lead to the development of novel therapeutic agents with improved efficacy and safety profiles .
Future Directions
properties
IUPAC Name |
2-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-4-7(14)9-8-11(10-4)5(3-15-8)2-6(12)13/h3H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHYHVUGUPTISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CSC2=NC1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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